

2-Chloro-5-(trifluoromethoxy)phenol: Technical Profile & Synthesis Guide

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name:	2-Chloro-5-(trifluoromethoxy)phenol
CAS No.:	139625-85-7
Cat. No.:	B176953

[Get Quote](#)

Executive Summary

2-Chloro-5-(trifluoromethoxy)phenol (CAS: 139625-85-7) is a specialized fluorinated aromatic building block critical to modern medicinal chemistry and agrochemical synthesis.^[1] Distinguished by the presence of a trifluoromethoxy group ($-\text{OCF}_3$), this compound offers a unique combination of lipophilicity, metabolic stability, and electronic modulation.

The $-\text{OCF}_3$ moiety acts as a "super-halogen," providing strong electron-withdrawing effects (Hammett $\sigma_p \approx 0.35$) while enhancing membrane permeability due to its high lipophilicity (Hansch $\pi \approx 1.04$). The positioning of the chlorine atom at the ortho position relative to the hydroxyl group, combined with the meta-positioned $-\text{OCF}_3$ group, creates a scaffold primed for diverse functionalization, including nucleophilic substitutions and transition-metal-catalyzed cross-couplings.

Chemical Identity & Physicochemical Profile^{[1][2][3]} ^{[4][5][6]}

The following table consolidates the core identification data and physical properties derived from experimental and computational sources.

Parameter	Data
IUPAC Name	2-Chloro-5-(trifluoromethoxy)phenol
CAS Number	139625-85-7
Molecular Formula	C ₇ H ₄ ClF ₃ O ₂
Molecular Weight	212.55 g/mol
SMILES	<chem>Oc1c(Cl)cc(OC(F)(F)F)cc1</chem>
InChI Key	SUIZARUATMVYRT-UHFFFAOYSA-N
Appearance	Colorless to pale yellow liquid
Boiling Point	~85–90 °C at 10 mmHg (Estimated)
Acidity (pKa)	~8.5 (Enhanced acidity vs. Phenol due to EWGs)
LogP	~2.9 (High lipophilicity)

Synthetic Pathways & Manufacturing

The synthesis of **2-Chloro-5-(trifluoromethoxy)phenol** presents a classic regioselectivity challenge in aromatic substitution. The primary route involves the chlorination of 3-(trifluoromethoxy)phenol.

The Regioselectivity Challenge

The precursor, 3-(trifluoromethoxy)phenol, contains two directing groups:

- Hydroxyl (-OH): Strongly activating, ortho/para directing.
- Trifluoromethoxy (-OCF₃): Deactivating, ortho/para directing.

The -OH group dominates the orientation.

- Para to -OH (Position 4): Sterically accessible and electronically favored. This yields the 4-chloro isomer (Major impurity).[2]

- Ortho to -OH (Position 2 or 6):
 - Position 2: Flanked by -OH and -H. (Note: In the precursor, this is position 6 relative to the original numbering, but becomes position 2 in the product nomenclature).
 - Position 6: Flanked by -OH and -OCF₃. Sterically crowded.

The target compound, **2-Chloro-5-(trifluoromethoxy)phenol**, corresponds to chlorination at the position ortho to the hydroxyl group (and para to the -OCF₃ group).

Protocol: Controlled Chlorination with Sulfuryl Chloride

This protocol utilizes sulfuryl chloride (SO₂Cl₂) due to its ease of handling and ability to be controlled via temperature to minimize polychlorination.

Reagents:

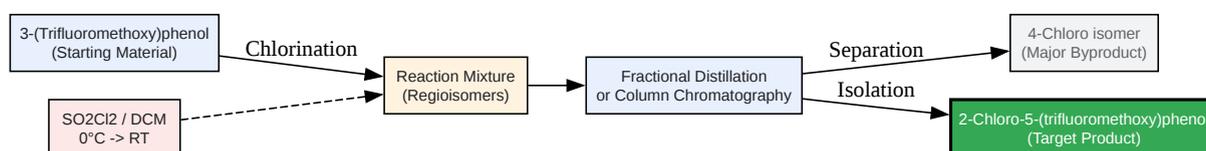
- 3-(Trifluoromethoxy)phenol (1.0 eq)
- Sulfuryl Chloride (SO₂Cl₂) (1.05 eq)
- Dichloromethane (DCM) (Solvent, anhydrous)
- Diisopropylamine (0.1 eq, optional catalyst to modulate selectivity)

Step-by-Step Methodology:

- Preparation: Dissolve 3-(trifluoromethoxy)phenol in anhydrous DCM (5 mL/mmol) in a round-bottom flask equipped with a drying tube and magnetic stirrer.
- Cooling: Cool the solution to 0°C using an ice bath. Low temperature is critical to favor mono-chlorination and improve regioselectivity.
- Addition: Add SO₂Cl₂ dropwise over 30 minutes. The slow addition prevents localized high concentrations of the chlorinating agent, reducing the risk of di-chlorinated byproducts (e.g., 2,4-dichloro analog).

- Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC or GC-MS.
- Quenching: Quench the reaction with saturated aqueous NaHCO_3 to neutralize HCl byproducts.
- Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na_2SO_4 , and concentrate in vacuo.
- Purification (Critical): The crude oil will contain a mixture of the 4-chloro (major) and 2-chloro (target) isomers.
 - Separation: Use fractional distillation under reduced pressure or high-performance flash chromatography (Silica gel, Hexane/EtOAc gradient). The 2-chloro isomer typically elutes/boils slightly differently due to intramolecular hydrogen bonding ($\text{OH}\cdots\text{Cl}$).

Visualization of Synthesis Logic



[Click to download full resolution via product page](#)

Figure 1: Synthetic pathway highlighting the regioselectivity bifurcation during chlorination.

Reactivity & Applications in Drug Discovery

Once isolated, **2-Chloro-5-(trifluoromethoxy)phenol** serves as a versatile scaffold. Its reactivity profile is defined by the orthogonal functional groups: the phenolic hydroxyl and the aryl chloride.

Functionalization Strategies

- O-Alkylation/Acylation: The phenolic proton is acidic ($\text{pK}_a \sim 8.5$). Treatment with weak bases (K_2CO_3) allows for rapid etherification (e.g., with alkyl halides) to generate ether-linked

pharmacophores.

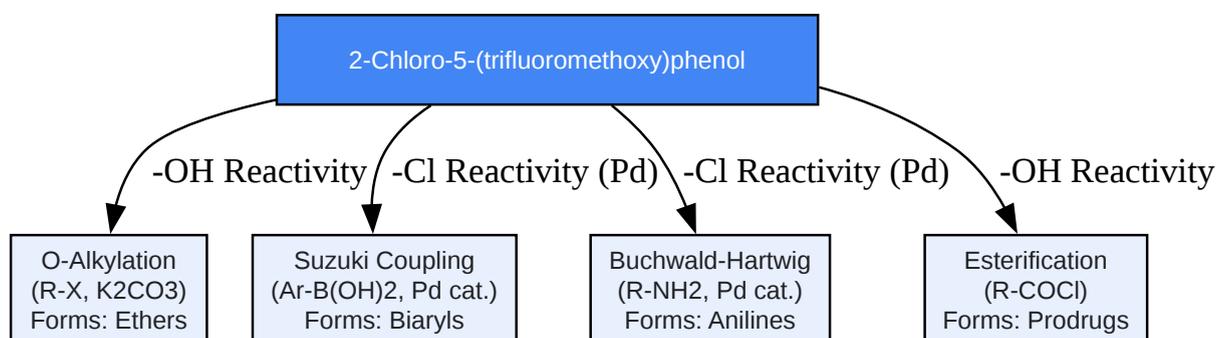
- Suzuki-Miyaura Coupling: The aryl chloride at the 2-position is sterically hindered but reactive under palladium catalysis using electron-rich ligands (e.g., SPhos, XPhos). This allows the installation of biaryl systems.
- Nucleophilic Aromatic Substitution (S_NAr): While the ring is not strongly electron-deficient enough for facile S_NAr with weak nucleophiles, the presence of the $-OCF_3$ and $-Cl$ groups allows for substitution under forcing conditions or with strong nucleophiles if an additional electron-withdrawing group (e.g., Nitro) is introduced.

Bioisosteric Utility

The trifluoromethoxy group is often employed as a bioisostere for chlorine or trifluoromethyl groups.

- Conformational Bias: The $-OCF_3$ group prefers to lie orthogonal to the aromatic ring, influencing the binding pose of the molecule in enzyme active sites.
- Metabolic Blockade: Placing the $-Cl$ and $-OCF_3$ groups blocks metabolic hotspots (positions 2 and 5), extending the half-life () of the drug candidate.

Reactivity Workflow Diagram



[Click to download full resolution via product page](#)

Figure 2: Divergent synthesis capabilities utilizing the orthogonal reactivity of the phenol and aryl chloride.

Safety & Handling (MSDS Summary)

Researchers must adhere to strict safety protocols when handling this compound.

- Signal Word:WARNING
- Hazard Statements:
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Handling Protocol:
 - Always handle in a fume hood to avoid inhalation of vapors.
 - Wear nitrile gloves and chemical safety goggles.
 - Avoid contact with strong oxidizing agents.[3]

References

- National Center for Biotechnology Information (2025).PubChem Compound Summary for CID 123498, Phenol, 2-chloro-5-(trifluoromethyl)-. (Note: Analogous chemistry reference). Retrieved from .
- Sigma-Aldrich.**2-Chloro-5-(trifluoromethoxy)phenol** Product Specification. Retrieved from .
- ChemScene.**2-Chloro-5-(trifluoromethoxy)phenol** (CAS 139625-85-7) Technical Data. Retrieved from .
- Leroux, F. (2005).The Trifluoromethoxy Group: A Pharmacophore with Unique Properties. ChemBioChem. (General reference on OCF3 properties).

- Smith, K., et al. (2021). Regioselective Chlorination of Phenols Using Sulfuryl Chloride. ResearchGate. Retrieved from .

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Fluorinated Compounds | CymitQuimica \[cymitquimica.com\]](#)
- [2. US3920757A - Chlorination with sulfuryl chloride - Google Patents \[patents.google.com\]](#)
- [3. taylorandfrancis.com \[taylorandfrancis.com\]](#)
- To cite this document: BenchChem. [2-Chloro-5-(trifluoromethoxy)phenol: Technical Profile & Synthesis Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b176953#2-chloro-5-trifluoromethoxy-phenol-chemical-structure\]](https://www.benchchem.com/product/b176953#2-chloro-5-trifluoromethoxy-phenol-chemical-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com